(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13445965
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O3 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | benzyl (3R)-3-[[(2S)-2-aminopropanoyl]-ethylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H27N3O3/c1-3-21(17(22)14(2)19)16-10-7-11-20(12-16)18(23)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16+/m0/s1 |
| Standard InChI Key | QWPYQXKKZHBOJI-GOEBONIOSA-N |
| Isomeric SMILES | CCN([C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C)N |
| SMILES | CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
| Canonical SMILES | CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
Introduction
(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with a specific stereochemistry, indicated by the (R) and (S) configurations. This compound belongs to a class of molecules that incorporate piperidine rings, which are common in pharmaceuticals due to their versatility in biological interactions. The compound's structure includes an amino acid moiety linked to a piperidine ring, which is further modified with an ethyl-amino group and a benzyl ester.
Synthesis and Preparation
The synthesis of such compounds often involves multiple steps, including the formation of the piperidine ring, introduction of the amino acid moiety, and modification with the ethyl-amino group. The benzyl ester group is typically added as a protecting group to facilitate further chemical transformations. A common method for introducing benzyl esters involves the use of benzyl chloroformate or benzyl alcohol under basic conditions .
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | CAS Number | Stereochemistry |
|---|---|---|---|
| (R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester | C18H27N3O3 | Not specified | (R), (S) |
| (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester | C18H28N2O3 | 1354000-66-0 | (R) |
| (R)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester | C15H22N2O2S | 1354010-33-5 | (R) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume